(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. . The final step involves coupling the benzimidazole derivative with a pyrrolidine-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyrrolidine moiety.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a difluoromethyl-substituted benzimidazole ring and a pyrrolidine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-8(18-14(23)10-6-7-12(22)19-10)13-20-9-4-2-3-5-11(9)21(13)15(16)17/h2-5,8,10,15H,6-7H2,1H3,(H,18,23)(H,19,22)/t8?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDOJHAYKJAFJQ-LHIURRSHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)[C@H]3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.